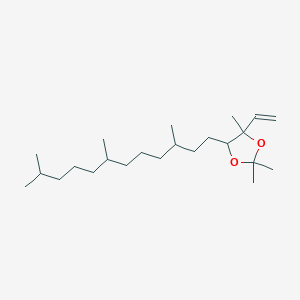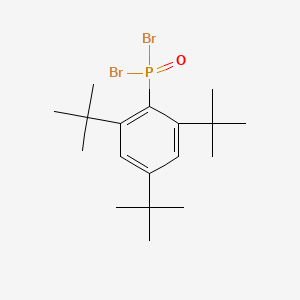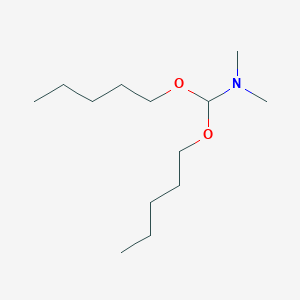![molecular formula C14H9NO6 B14371621 2-[(2-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-94-0](/img/structure/B14371621.png)
2-[(2-Nitrobenzoyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Nitrobenzoyl)oxy]benzoic acid: is an organic compound that features both a nitro group and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 2-nitrobenzoic acid with salicylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 2-[(2-Nitrobenzoyl)oxy]benzoic acid can undergo reduction to form an amine group.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Reduction: The major product of reduction is 2-[(2-Aminobenzoyl)oxy]benzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[(2-Nitrobenzoyl)oxy]benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine: The compound’s derivatives have potential applications in drug development. For example, the reduction product, 2-[(2-Aminobenzoyl)oxy]benzoic acid, can be used as a building block for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications.
Wirkmechanismus
The mechanism of action of 2-[(2-Nitrobenzoyl)oxy]benzoic acid involves its ability to undergo specific chemical reactions. The nitro group can be reduced to an amine, which can then participate in further chemical transformations. The ester linkage in the compound allows it to act as a precursor for the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the chemical reactions the compound undergoes.
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzoic acid: This compound is similar in structure but lacks the ester linkage present in 2-[(2-Nitrobenzoyl)oxy]benzoic acid.
Salicylic acid: This compound has a similar benzoic acid moiety but does not contain the nitro group.
Anthranilic acid: This compound is the reduction product of 2-nitrobenzoic acid and contains an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both a nitro group and an ester linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
89882-94-0 |
|---|---|
Molekularformel |
C14H9NO6 |
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
2-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)10-6-2-4-8-12(10)21-14(18)9-5-1-3-7-11(9)15(19)20/h1-8H,(H,16,17) |
InChI-Schlüssel |
LMHATMJBRYRQHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


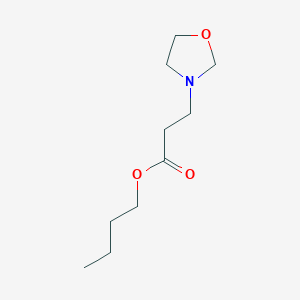
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
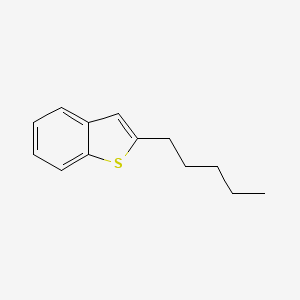
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
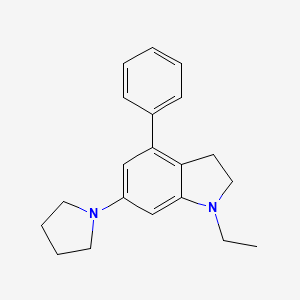
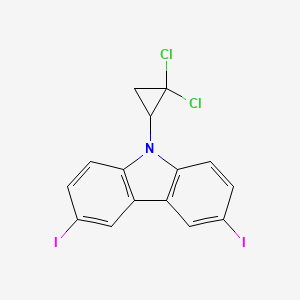
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

